3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C20H22N2O2S2 and a molecular weight of 386.539 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothieno Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno ring.
Introduction of the Pyrimidinone Moiety: The pyrimidinone ring is introduced through a series of condensation reactions.
Attachment of the 3-Methoxybenzyl Group:
Final Cyclization and Sulfanyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[3,2-b]pyrimidin-4(3H)-one
- 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-c]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the presence of the 3-methoxybenzyl group and the sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
CAS No. |
578754-04-8 |
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Molecular Formula |
C20H22N2O2S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-ethyl-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N2O2S2/c1-3-22-19(23)17-15-9-4-5-10-16(15)26-18(17)21-20(22)25-12-13-7-6-8-14(11-13)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |
InChI Key |
GSXVSIZFOMXJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
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